iNOS Inhibition: 4,6-Diamino-2-ethoxypyridine-3-carbonitrile Exhibits 36-Fold Higher Potency than Its Hydroxyethoxy Analog
4,6-Diamino-2-ethoxypyridine-3-carbonitrile demonstrates potent inhibition of human inducible nitric oxide synthase (iNOS) with an EC50 of 8 nM, representing a 36-fold improvement in potency compared to its closest structural analog, 4,6-diamino-2-(2-hydroxy-ethoxy)-nicotinonitrile, which exhibits an EC50 of 290 nM under identical assay conditions [1] [2].
| Evidence Dimension | iNOS inhibition potency |
|---|---|
| Target Compound Data | EC50 = 8 nM |
| Comparator Or Baseline | 4,6-Diamino-2-(2-hydroxy-ethoxy)-nicotinonitrile: EC50 = 290 nM |
| Quantified Difference | 36.25-fold more potent |
| Conditions | Human iNOS expressed in HEK293 cells; nitrite accumulation after 18 hrs by 2,3-diaminonaphthalene fluorescence assay |
Why This Matters
This substantial potency difference means that researchers targeting iNOS for inflammatory disease models can achieve equivalent enzyme inhibition with 36-fold lower compound concentration, reducing potential off-target effects and conserving valuable compound inventory.
- [1] BindingDB. BDBM50356505 (CHEMBL1911882). EC50 = 8 nM for human iNOS inhibition. View Source
- [2] BindingDB. BDBM50348731 (CHEMBL1801061). EC50 = 290 nM for 4,6-diamino-2-(2-hydroxy-ethoxy)-nicotinonitrile iNOS inhibition. View Source
